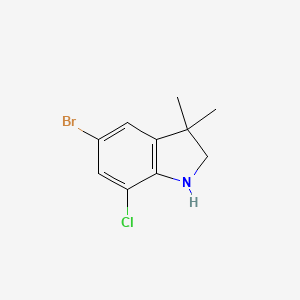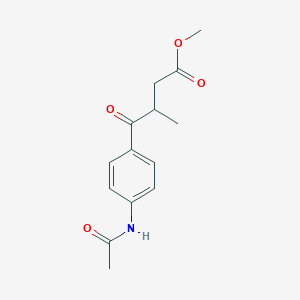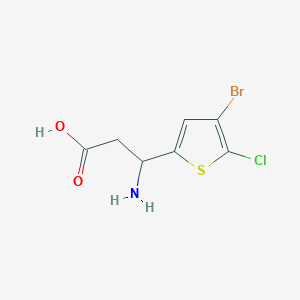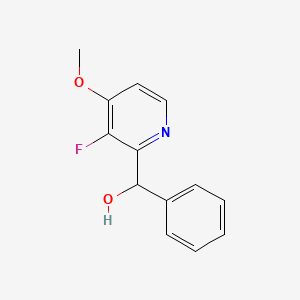
(3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol is an organic compound that features a pyridine ring substituted with a fluoro and methoxy group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methoxypyridine and benzaldehyde.
Grignard Reaction: A Grignard reagent is prepared from phenylmagnesium bromide and then reacted with 3-fluoro-4-methoxypyridine to form the intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form alcohol derivatives.
Substitution: The fluoro and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro or methoxy groups.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohol derivatives.
Substitution: Produces substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure may be modified to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-methoxypyridine): Lacks the phenylmethanol moiety, making it less complex.
(4-Methoxypyridin-2-yl)(phenyl)methanol): Lacks the fluoro group, which can affect its reactivity and biological activity.
(3-Fluoro-2-pyridyl)(phenyl)methanol): Lacks the methoxy group, altering its chemical properties.
Uniqueness
(3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol is unique due to the presence of both fluoro and methoxy groups on the pyridine ring, combined with a phenylmethanol moiety. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12FNO2 |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
(3-fluoro-4-methoxypyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12FNO2/c1-17-10-7-8-15-12(11(10)14)13(16)9-5-3-2-4-6-9/h2-8,13,16H,1H3 |
InChI Key |
SLVAVSUHJNGSQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)C(C2=CC=CC=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



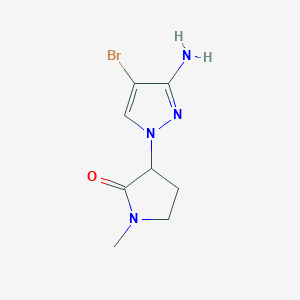
![2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid](/img/structure/B13081175.png)

![5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B13081205.png)
![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)





